molecular formula C7H12BrClN2O2S2 B6660861 N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride

N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride

Cat. No.: B6660861
M. Wt: 335.7 g/mol
InChI Key: UEOTUROUAGDDJU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with bromine, a methyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2S2.ClH/c1-5-4-6(13-7(5)8)14(11,12)10-3-2-9;/h4,10H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOTUROUAGDDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NCCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method includes bromination of 4-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The final step involves the reaction with 2-aminoethylamine to form the desired compound. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its interactions with biological targets suggest possible applications in drug development, particularly for conditions involving abnormal protein function .

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bromine atom and thiophene ring can participate in π-π interactions and halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-aminoethyl)-5-bromo-4-methylthiophene-2-sulfonamide;hydrochloride stands out due to its unique combination of functional groups. The presence of both a sulfonamide and a brominated thiophene ring provides distinct chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable molecule for various research and industrial applications .

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